- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoseHuaxi Yaoxue Zazhi, 2005, 20(3), 207-210,
Cas no 97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose)

97614-42-1 structure
Nome del prodotto:1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
Numero CAS:97614-42-1
MF:C29H24N2O10S
MW:592.573266983032
CID:61905
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose
- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-α-D-ribofuranose
- 2-(1’-IMIDAZOYLSULFONYL)-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE
- 1,2,5-Tri-O-benzoyl-2-(1’-imidazoylsulfonyl)-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
-
- Inchi: 1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2/t23-,24-,25-,29-/m1/s1
- Chiave InChI: DHQMZEQWPVIFFR-DOUCHOMGSA-N
- Sorrisi: O([C@H]1[C@@H](OC(C2C=CC=CC=2)=O)O[C@H](COC(C2C=CC=CC=2)=O)[C@H]1OC(C1C=CC=CC=1)=O)S(N1C=NC=C1)(=O)=O
Proprietà calcolate
- Massa esatta: 592.11500
Proprietà sperimentali
- PSA: 157.70000
- LogP: 4.10650
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Informazioni sulla sicurezza
- Condizioni di conservazione:(BD60833)
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | T767665-25g |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 25g |
$ 220.00 | 2022-06-02 | ||
Chemenu | CM161842-100g |
(2R,3R,4R,5R)-3-(((1H-imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 97% | 100g |
$504 | 2021-06-15 | |
TRC | T767665-1g |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 1g |
$ 50.00 | 2022-06-02 | ||
TRC | T767665-5000mg |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 5g |
$167.00 | 2023-05-17 | ||
A2B Chem LLC | AI65487-100g |
2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |
97614-42-1 | 98% | 100g |
$627.00 | 2024-07-18 | |
A2B Chem LLC | AI65487-10g |
2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |
97614-42-1 | 10g |
$494.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-1g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 1g |
¥1080.00 | 2024-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-100g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 100g |
¥10200.00 | 2024-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-25g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 25g |
¥4125.00 | 2024-04-23 | ||
Ambeed | A675253-25g |
(2R,3R,4R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 98% | 25g |
$265.0 | 2025-02-27 |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -40 °C; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -20 °C; 2.5 h, 0 °C
1.2 0 °C; 15 h, 0 °C
1.2 0 °C; 15 h, 0 °C
Riferimento
- Synthesis of clofarabineZhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Riferimento
- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- 1-Halo-2-deoxy-2-fluoroarabinofuranoside derivatives from 1,3,5-tri-O-acylribofuranose, European Patent Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; cooled; cooled
1.2 cooled; cooled
1.3 Reagents: Water ; cooled
1.2 cooled; cooled
1.3 Reagents: Water ; cooled
Riferimento
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → -10 °C; -10 °C; 50 min, -10 °C
1.2 2 h, rt
1.3 Reagents: Water ; 0.5 h
1.2 2 h, rt
1.3 Reagents: Water ; 0.5 h
Riferimento
- Method for preparing clofarabine, China, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU)Journal of Organic Chemistry, 1985, 50(19), 3644-7,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; rt → -10 °C; -15 - -10 °C; 2 h, -15 - -10 °C
1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt
1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt
Riferimento
- Method for preparing clofarabine with high yield, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Riferimento
- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -20 °C; 2 h, -5 - 0 °C
1.2 overnight
1.2 overnight
Riferimento
- Improved synthesis of clofarabineZhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125,
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Raw materials
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Preparation Products
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Letteratura correlata
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose) Prodotti correlati
- 2109925-23-5(Ethyl 2-piperidin-4-ylbenzoate)
- 156-57-0(Cysteamine hydrochloride)
- 2229294-97-5(2,2-dimethyl-3-(2-nitroethyl)-1lambda6-thiolane-1,1-dione)
- 892224-41-8(N-5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide)
- 937657-66-4(7-Cyclopropyl-1-Methyl-2,4-Dioxo-1h,2h,3h,4h-Pyrido2,3-DPyrimidine-5-Carboxylic Acid)
- 408352-45-4(1-(aminomethyl)-3-methylcyclopentan-1-ol, Mixture of diastereomers)
- 2137548-23-1(2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)
- 2172104-14-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-3,3,3-trifluoropropanoic acid)
- 1806303-35-4(2,3-Dibromo-5-(difluoromethoxy)benzamide)
- 68696-18-4(Tetraethylammonium chloride monohydrate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
